Nucleophilicity and Basicity: 2-Diethylaminopyridine Exhibits a 2.7 pKa Unit Lower Basicity Than DMAP
2-Diethylaminopyridine exhibits a predicted pKa of 6.98, which is approximately 2.7 pKa units lower than that of the widely used acylation catalyst 4-dimethylaminopyridine (DMAP, pKa = 9.7) [1]. This lower basicity suggests that 2-diethylaminopyridine may be less prone to base-catalyzed side reactions or decomposition pathways in acid-sensitive environments, offering a potential selectivity advantage for pH-sensitive substrates [2].
| Evidence Dimension | Basicity (pKa) |
|---|---|
| Target Compound Data | pKa = 6.98 (Predicted) |
| Comparator Or Baseline | 4-Dimethylaminopyridine (DMAP), pKa = 9.7 |
| Quantified Difference | ΔpKa ≈ -2.7 (2-DEAP is less basic) |
| Conditions | Predicted values; experimental validation pending |
Why This Matters
This difference in basicity enables the selection of the appropriate catalyst for reactions sensitive to strongly basic conditions, mitigating unwanted side reactions.
- [1] PubChem. (n.d.). 4-Dimethylaminopyridine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/4-Dimethylaminopyridine View Source
- [2] Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4‐Dialkylaminopyridines as Highly Active Acylation Catalysts. [New synthetic method (25)]. Angewandte Chemie International Edition in English, 17(8), 569–583. https://doi.org/10.1002/anie.197805691 View Source
